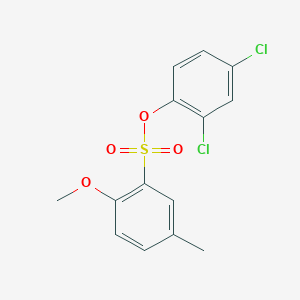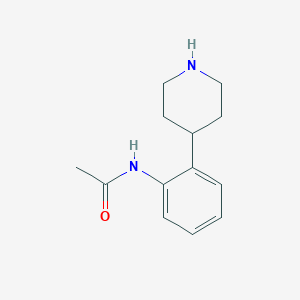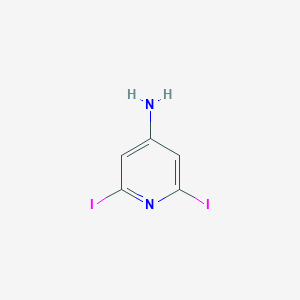![molecular formula C8H10AsNO4 B12115057 Arsonic acid, [2-(acetylamino)phenyl]- CAS No. 54599-07-4](/img/structure/B12115057.png)
Arsonic acid, [2-(acetylamino)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetylamino)phenylarsonic acid is an organic arsenic compound with the molecular formula C8H10AsNO4. It is a derivative of phenylarsonic acid, where an acetylamino group is attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)phenylarsonic acid typically involves the reaction of phenylarsonic acid with acetic anhydride. The reaction is carried out under controlled conditions to ensure the proper formation of the acetylamino group. The general reaction scheme is as follows:
Phenylarsonic acid+Acetic anhydride→2-(Acetylamino)phenylarsonic acid+Acetic acid
Industrial Production Methods
Industrial production of 2-(Acetylamino)phenylarsonic acid involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Acetylamino)phenylarsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic acid derivatives.
Reduction: Reduction reactions can convert the arsenic center to a lower oxidation state.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include arsenic acid derivatives, reduced arsenic compounds, and substituted phenylarsenic compounds .
Applications De Recherche Scientifique
2-(Acetylamino)phenylarsonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving arsenic compounds.
Industry: It is used in the production of various chemicals and materials, including pesticides and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-(Acetylamino)phenylarsonic acid involves its interaction with molecular targets such as enzymes and proteins. The acetylamino group allows the compound to form stable complexes with these targets, leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylarsonic acid: The parent compound, which lacks the acetylamino group.
4-Hydroxy-3-nitrophenylarsonic acid (Roxarsone): A related compound used as a feed additive.
p-Arsanilic acid: Another derivative of phenylarsonic acid with different functional groups.
Uniqueness
2-(Acetylamino)phenylarsonic acid is unique due to the presence of the acetylamino group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
(2-acetamidophenyl)arsonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10AsNO4/c1-6(11)10-8-5-3-2-4-7(8)9(12,13)14/h2-5H,1H3,(H,10,11)(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELIWEXRQULYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1[As](=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10AsNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403661 |
Source


|
| Record name | Arsonic acid, [2-(acetylamino)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54599-07-4 |
Source


|
| Record name | Arsonic acid, [2-(acetylamino)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate](/img/structure/B12114978.png)

![Methyl 4'-isopropyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12114986.png)

![5-Phenyl-4-piperazin-1-yl-thieno[2,3-d]pyrimidine](/img/structure/B12114993.png)

![4-[4-[(3-chlorophenyl)methyl]-1-piperazinyl]Benzenamine](/img/structure/B12115011.png)

![[1-(Dimethylamino)cyclohexyl]methanol](/img/structure/B12115022.png)


![Thiazolo[4,5-b]pyridin-2-amine,n-(phenylmethyl)-](/img/structure/B12115032.png)
![1h-Indol-6-amine,4-[(phenylmethyl)sulfonyl]-](/img/structure/B12115040.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)propanamide](/img/structure/B12115048.png)
